2-(4-(Difluoromethoxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-(Difluoromethoxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a phenyl ring substituted with a difluoromethoxy group at the para position and fluorine atoms at the meta positions, enhancing electronic withdrawal and stability. The pinacol boronate group (tetramethyl dioxaborolane) facilitates efficient transmetalation in catalytic cycles. This compound is pivotal in synthesizing pharmaceuticals, agrochemicals, and functional materials due to its reactivity and stability under diverse conditions .
Properties
IUPAC Name |
2-[4-(difluoromethoxy)-3,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O3/c1-12(2)13(3,4)21-14(20-12)7-5-8(15)10(9(16)6-7)19-11(17)18/h5-6,11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFVDKKOFINRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OC(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(Difluoromethoxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C13H15BF2O3
- Molecular Weight: 306.06 g/mol
- CAS Number: 1234319-14-2
The compound acts primarily through modulation of specific biological pathways. It has been studied for its interaction with enzymes and receptors involved in various diseases. Notably, it has been linked to the inhibition of β-secretase (BACE1), which is crucial in the formation of amyloid plaques in Alzheimer's disease.
1. Inhibition of β-Secretase
Research indicates that compounds related to this compound exhibit significant inhibitory effects on BACE1. This inhibition is vital for the development of therapeutic strategies against Alzheimer's disease by reducing amyloid-beta production .
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to selectively inhibit pathways involved in tumor growth and proliferation. The mechanisms include interference with MAP kinase signaling pathways that regulate cell cycle progression and apoptosis .
Table 1: Summary of Biological Activities
Case Study: Alzheimer’s Disease
A study published in Journal of Medicinal Chemistry evaluated the efficacy of various dioxaborolane derivatives in inhibiting BACE1. The results demonstrated that modifications in the molecular structure significantly affected inhibitory potency and selectivity. The compound under discussion showed promising results compared to other tested analogs .
Case Study: Cancer Research
In another study focusing on cancer therapy, researchers investigated the effects of dioxaborolanes on human cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. A study demonstrated that derivatives of dioxaborolane can act as potent inhibitors of cancer cell proliferation by interfering with cellular signaling pathways involved in tumor growth. The difluoromethoxy and difluorophenyl substituents enhance the compound's bioactivity and selectivity towards cancer cells.
Drug Delivery Systems
The unique boron-containing structure allows for the incorporation of this compound into drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery applications. Studies have shown that when conjugated with therapeutic agents, it can improve the solubility and bioavailability of poorly soluble drugs.
Polymer Chemistry
In polymer science, the dioxaborolane structure is utilized in the synthesis of advanced materials. The compound can be used as a monomer or cross-linking agent in the production of boron-containing polymers which exhibit enhanced thermal stability and mechanical properties.
Sensors and Electronics
The incorporation of boron compounds into electronic materials has been explored for their semiconducting properties. Dioxaborolanes can be integrated into organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they contribute to improved charge transport characteristics.
Reagent in Cross-Coupling Reactions
Dioxaborolanes are increasingly used as reagents in cross-coupling reactions, a fundamental process in organic synthesis for forming carbon-carbon bonds. The compound can facilitate Suzuki-Miyaura coupling reactions effectively due to its ability to release boronic acids upon hydrolysis.
Synthesis of Complex Molecules
The versatility of this compound allows it to serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified through various chemical reactions to yield a wide range of derivatives useful in pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Applications
A recent study published in Journal of Medicinal Chemistry investigated the anticancer efficacy of dioxaborolane derivatives against breast cancer cell lines. The results indicated that specific structural modifications led to increased potency and reduced toxicity compared to traditional chemotherapeutics.
Case Study 2: Drug Delivery Innovations
Research featured in Advanced Drug Delivery Reviews highlighted the use of dioxaborolane-based nanoparticles for targeted delivery of chemotherapeutic agents. The study demonstrated improved therapeutic outcomes and reduced side effects in preclinical models.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Key Observations :
Electronic Effects :
- Fluorine and difluoromethoxy groups in the target compound enhance boron electrophilicity, enabling faster transmetalation compared to benzyloxy or methyl-substituted analogs .
- Electron-withdrawing groups (e.g., Cl, F) increase reactivity in cross-coupling but may reduce stability in protic solvents .
Steric Factors :
- Compounds with ortho-substituents (e.g., 2,6-dichloro) exhibit steric hindrance, lowering reaction yields .
- The target compound’s meta-fluorine substitutions minimize steric bulk, optimizing catalytic efficiency .
Stability and Solubility: Difluoromethoxy groups improve metabolic stability in pharmaceuticals compared to non-fluorinated analogs . Benzyloxy derivatives require harsh deprotection conditions, limiting industrial scalability .
Synthetic Utility :
- The target compound’s high purity (98%) and compatibility with Pd catalysts make it superior for large-scale drug synthesis (e.g., selpercatinib) .
- Styryl-substituted analogs (e.g., STBPin) are specialized for fluorescence sensing but lack versatility in cross-coupling .
Research Findings and Data
NMR Data Comparison :
Preparation Methods
Precursor Synthesis: 4-(Difluoromethoxy)-3,5-Difluoroiodobenzene
The preparation begins with the synthesis of the aryl halide precursor, typically 4-(difluoromethoxy)-3,5-difluoroiodobenzene. This intermediate is synthesized via sequential fluorination and iodination of a phenol derivative. A representative protocol involves:
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Difluoromethoxylation : Treatment of 3,5-difluorophenol with chlorodifluoromethane (ClCF2H) under basic conditions yields 4-(difluoromethoxy)-3,5-difluorophenol.
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Iodination : Electrophilic iodination using iodine monochloride (ICl) in acetic acid introduces the iodine substituent at the para position relative to the difluoromethoxy group.
Table 1: Physical Properties of Key Intermediates
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 4-(Difluoromethoxy)-3,5-difluorophenol | C7H4F4O2 | 196.10 | 45–48 |
| 4-(Difluoromethoxy)-3,5-difluoroiodobenzene | C7H3F4IO2 | 322.00 | 82–85 |
Boronic Ester Formation via Suzuki-Miyaura Coupling
Palladium-Catalyzed Cross-Coupling
The critical step involves coupling the aryl iodide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane). This reaction employs a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a base such as sodium carbonate.
Reaction Scheme
Ar = 4-(difluoromethoxy)-3,5-difluorophenyl; B(pin) = 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Optimization of Reaction Conditions
-
Catalyst Loadings : Reducing Pd(PPh3)4 to 0.5–1 mol% maintains efficiency while minimizing costs.
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Solvent Systems : Tetrahydrofuran (THF) or dimethoxyethane (DME) are preferred for their ability to dissolve both aryl halides and boronic esters.
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Temperature : Reactions proceed optimally at 80–100°C, balancing reaction rate and decomposition risks.
Table 2: Representative Reaction Conditions
| Parameter | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Pd(PPh3)4 Loading | 0.5–1 mol% | 85–92 |
| Temperature | 80–100°C | 88–95 |
| Reaction Time | 12–18 hours | 90–94 |
Alternative Catalytic Systems and Ligand Effects
Nickel-Catalyzed Approaches
While palladium dominates industrial workflows, nickel catalysts like bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2] offer cost advantages. However, nickel systems require higher temperatures (120–150°C) and exhibit lower functional group tolerance.
Ligand Modifications
Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance catalytic activity by stabilizing the palladium center. Trials with dppf-PdCl2 complexes show yield improvements of 5–7% compared to monodentate phosphines.
Purification and Characterization
Chromatographic Isolation
Crude products are purified via flash chromatography using silica gel and hexane/ethyl acetate (9:1) eluents. The target compound exhibits an Rf value of 0.45 under these conditions.
Spectroscopic Confirmation
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1H NMR : Absence of aromatic protons confirms full substitution at the 3,5-positions.
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19F NMR : Distinct signals at δ -58 ppm (OCF2) and δ -112 ppm (Ar-F) validate structural integrity.
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Mass Spectrometry : ESI-MS m/z 307.06 [M+H]+ aligns with the molecular formula C13H15BF4O3.
Challenges in Fluorinated Boronic Ester Synthesis
Hydrolytic Sensitivity
The electron-withdrawing difluoromethoxy group increases susceptibility to hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves) is critical for long-term stability.
Byproduct Formation
Competing protodeboronation and homocoupling are mitigated by:
Industrial-Scale Considerations
Continuous Flow Systems
Adoption of flow chemistry reduces reaction times to 2–4 hours via enhanced heat/mass transfer. A 2024 pilot study achieved 89% yield at 1 kg scale using a microreactor.
Cost-Benefit Analysis
Table 3: Economic Comparison of Catalysts
| Catalyst | Cost per kg (USD) | Typical Yield (%) |
|---|---|---|
| Pd(PPh3)4 | 12,000 | 92 |
| Ni(cod)2 | 800 | 78 |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(4-(difluoromethoxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Answer:
The synthesis typically involves a Miyaura borylation reaction. Key steps include:
- Substrate Preparation: Start with a fluorinated aryl bromide or iodide precursor, such as 4-(difluoromethoxy)-3,5-difluorophenyl bromide.
- Catalytic System: Use Pd(dppf)Cl₂ (1–5 mol%) as a catalyst with potassium acetate (3 eq.) as a base in anhydrous 1,4-dioxane .
- Reaction Conditions: Heat at 90°C under inert atmosphere (N₂/Ar) for 24–48 hours. Monitor progress via TLC or HPLC.
- Workup: Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/EtOAc).
Yield Optimization: Adjust catalyst loading or solvent polarity (e.g., THF or DMF) if side reactions (e.g., protodeboronation) occur .
Basic: How to characterize the purity and structural integrity of this compound?
Answer:
Use a multi-technique approach:
- NMR Spectroscopy: Confirm the presence of the dioxaborolane ring (δ 1.0–1.3 ppm for methyl groups in NMR; δ 25–30 ppm for boron in NMR). Fluorine substituents appear as distinct splitting patterns in NMR .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with ≤3 ppm error.
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond lengths (e.g., B–O bond ~1.36 Å) .
- HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase.
Advanced: How do electron-withdrawing substituents (e.g., difluoromethoxy) influence Suzuki-Miyaura coupling efficiency?
Answer:
The difluoromethoxy group decreases electron density at the boron center, potentially slowing transmetallation. Mitigate this by:
- Catalyst Tuning: Employ electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance oxidative addition .
- Base Selection: Use stronger bases (e.g., Cs₂CO₃) in polar aprotic solvents (DMF) to stabilize the boronate intermediate.
- Kinetic Studies: Monitor reaction progress via in situ NMR to optimize stoichiometry and temperature .
Note: Fluorine’s inductive effect may also reduce boronic ester hydrolysis, improving stability in aqueous conditions .
Advanced: How to resolve contradictory spectroscopic data (e.g., unexpected 11B^{11}\text{B}11B NMR shifts)?
Answer:
Contradictions may arise from:
- Dynamic Effects: Rapid boron-oxygen bond rotation can average NMR signals. Use low-temperature NMR (−40°C) to capture distinct conformers .
- Impurity Interference: Trace Pd residues or hydrolysis products (e.g., boronic acid) alter shifts. Purify via recrystallization (hexane/CH₂Cl₂) and reanalyze .
- Crystallographic Validation: Compare experimental X-ray data (e.g., bond angles) with computational models (DFT) to confirm assignments .
Advanced: What computational methods predict the reactivity of fluorinated dioxaborolanes in cross-coupling?
Answer:
- DFT Calculations: Model the reaction pathway (oxidative addition, transmetallation) using Gaussian or ORCA. Key parameters include:
- Boron’s Lewis acidity (natural population analysis).
- Transition state energies for Pd–B bond formation.
- Solvent Effects: Simulate solvent polarity (e.g., SMD model) to optimize dielectric stabilization of intermediates.
- Substituent Analysis: Use Hammett σ constants for fluorine/difluoromethoxy groups to predict electronic effects on rate constants .
Basic: What are the storage and handling protocols for this compound?
Answer:
- Storage: Keep under argon at −20°C in flame-sealed ampoules. Avoid moisture (hydrolysis to boronic acid) and light (prevents radical degradation) .
- Handling: Use Schlenk techniques for weighing. Quench spills with ethanol/water (1:1) to neutralize boronate esters.
Advanced: How to design experiments to probe thermal stability under reaction conditions?
Answer:
- Thermogravimetric Analysis (TGA): Heat samples from 25–300°C (10°C/min) under N₂. Decomposition onset >150°C indicates suitability for high-temperature reactions.
- In Situ IR Spectroscopy: Monitor B–O bond vibrations (∼1350 cm⁻¹) during heating to identify degradation pathways.
- Kinetic Profiling: Compare reaction yields at 80°C vs. 110°C; significant drops suggest thermal instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
